molecular formula C17H19N3O2S B2801074 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 642935-10-2

2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide

Cat. No.: B2801074
CAS No.: 642935-10-2
M. Wt: 329.42
InChI Key: RNKIQEDUDUBAHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The ethylphenoxy and acetyl groups would likely contribute to the overall polarity of the molecule, while the phenyl and thiosemicarbazide groups could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

As a complex organic molecule, “1-(2-(4-Ethylphenoxy)acetyl)-4-phenylthiosemicarbazide” could potentially undergo a variety of chemical reactions. The phenyl and thiosemicarbazide groups, in particular, are known to be reactive and could participate in reactions such as substitution, addition, or redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on related phenolic compounds such as tyrosol and hydroxytyrosol, which are major representatives found in olives, olive oil, and wine, has shown high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These properties suggest potential applications in dental and medical fields, indicating that compounds like 1-(2-(4-Ethylphenoxy)acetyl)-4-phenylthiosemicarbazide might also hold promise for similar applications due to their structural or functional similarities (Ramos et al., 2020).

Anticancer Research

Studies on cinnamic acid derivatives, which share a focus on phenolic structures, have revealed their potential as traditional and recent synthetic antitumor agents. Given the rich medicinal tradition of cinnamic acid derivatives and their underutilized anticancer potentials, compounds like 1-(2-(4-Ethylphenoxy)acetyl)-4-phenylthiosemicarbazide may offer new avenues for exploration in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Biodegradation Studies

Investigations into the biodegradation and fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater have highlighted the capabilities of microorganisms to degrade complex structures. This research area could provide insights into the environmental impact and degradation pathways of various compounds, including 1-(2-(4-Ethylphenoxy)acetyl)-4-phenylthiosemicarbazide, and their potential bioremediation applications (Thornton et al., 2020).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the presence of several functional groups known to have biological activity, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-13-8-10-15(11-9-13)22-12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKIQEDUDUBAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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